molecular formula C20H28O3 B1680014 Royleanone CAS No. 6812-87-9

Royleanone

Cat. No. B1680014
CAS RN: 6812-87-9
M. Wt: 316.4 g/mol
InChI Key: KZAPVZIQILABNM-RBZFPXEDSA-N
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Description

Royleanone is a natural bioactive compound frequently found in Plectranthus spp . It is a cytotoxic diterpene and is the main component of the P. madagascariensis (Pers.) Benth. essential oil . The chemical structure of royleanone is characterized by the presence of a p-quinone in ring C and the particular acidity of the 12-hydroxyl group .


Synthesis Analysis

Carnosic acid has been used as a starting material to synthesize royleanone derivatives . The importance of the C-20 group of royleanone derivatives was verified by the cytotoxicity assay of royleanonic acid, miltionone I, and deoxyneocrptotanshinone .


Molecular Structure Analysis

Royleanone has a molecular formula of C20H28O3 . The relative configuration of royleanone was established by X-ray analysis . The presence of aromatic moieties increases the binding affinity of royleanone derivatives .


Chemical Reactions Analysis

The reactivity of natural royleanones was explored to obtain a small library of new P-gp inhibitors . The analysis on local reactivity descriptors was important to understand possible degradation pathways and to guide further synthetic approaches toward new royleanone derivatives .


Physical And Chemical Properties Analysis

Royleanone has a molecular weight of 316.4 . It is a yellow powder .

Scientific Research Applications

Cancer Research

Royleanone and its derivatives have shown promising results in cancer research. A study by Isca et al. (2020) found that royleanones inhibited several breast cancer cell lines and predicted interactions with Protein Kinase C (PKC) isoforms, suggesting potential for cancer therapy (Isca et al., 2020). Similarly, Wu et al. (2018) demonstrated the anticancer effects of royleanone diterpenoid in LNCaP human prostate carcinoma cells, indicating its potential as an anticancer lead molecule (Wu et al., 2018).

Antimicrobial Activity

The antimicrobial properties of royleanone derivatives have been explored in several studies. Rijo et al. (2014) investigated the in vitro antimicrobial activity of royleanone derivatives against Gram-positive bacterial pathogens, finding some derivatives to be more active than others (Rijo et al., 2014). Additionally, Masterova et al. (1996) confirmed the presence of royleanones in the roots of Salvia officinalis and their antimicrobial activity against gram-positive bacteria (Masterova et al., 1996).

Synthesis and Characterization

The synthesis and characterization of royleanone derivatives have been a focus of research, offering insights into their potential applications. Li et al. (2018) synthesized royleanone derivatives and evaluated their cytotoxicities, highlighting the importance of specific chemical groups in their activities (Li et al., 2018). Liebeskind et al. (1990) detailed the synthesis of (±)-royleanone, a process involving maleoylcobalt complex technology (Liebeskind et al., 1990).

Molecular Docking and Dynamics Studies

Investigations into the molecular interactions of royleanone derivatives have been conducted. Isca et al. (2020) performed molecular docking and dynamics studies to understand the mechanisms by which royleanone derivatives may exert their inhibitory effect in P-glycoprotein activity, a key factor in multidrug resistance in cancer (Isca et al., 2020).

Cytotoxicity and Selectivity

Matias et al. (2019) evaluated the cytotoxic activity of royleanone diterpenes from Plectranthus madagascariensis, identifying high selectivity for certain cancer cells and establishing structure-activity relationships (Matias et al., 2019).

Safety And Hazards

Royleanone should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3/t13-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJOAZYNSZDFSF-RBZFPXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Royleanone

CAS RN

6812-87-9
Record name Royleanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROYLEANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ROYLEANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901618Q8AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
809
Citations
X Wu, Y He, G Zhang, J Wu, Y Hou, Y Gu, H Chen - J buon, 2018 - jbuon.com
… activity of royleanone diterpenoid against … Royleanone has not been investigated against prostate cancer so far. In the current study we investigated the anticancer activity of royleanone …
Number of citations: 6 jbuon.com
D Matias, M Nicolai, L Saraiva, R Pinheiro… - ACS …, 2019 - ACS Publications
Cytotoxicity screenings have identified Plectranthus plants as potential sources of antitumor lead compounds. In this work, several extracts from Plectranthus madagascariensis were …
Number of citations: 27 pubs.acs.org
P Rijo, A Duarte, AP Francisco… - Phytotherapy …, 2014 - Wiley Online Library
… to modulate these activities on royleanone abietanes. … Our previous antimicrobial studies on royleanone metabolites … to hemisynthezise 11 additional royleanone abietane derivatives. …
Number of citations: 35 onlinelibrary.wiley.com
P Rijo, MF Simões, AP Francisco, R Rojas… - Chemistry & …, 2010 - Wiley Online Library
… spp., and a set of eleven hemisynthetic royleanone derivatives, 9–19, … royleanone 5 (tautomeric 6-O-hydroxy-7-O-acetoxy-12-O-hydroxy-11,14-dioxoquinone motif), eleven royleanone …
Number of citations: 70 onlinelibrary.wiley.com
RL Danheiser, DS Casebier… - The Journal of Organic …, 1995 - ACS Publications
… 26, which was converted in two steps to royleanone bydesilylation and oxidation. … , tanshinone IIA, and (i)-royleanone. Thisresearch was undertaken in connection with our program …
Number of citations: 85 pubs.acs.org
VMS Isca, RJ Ferreira, C Garcia… - ACS Medicinal …, 2020 - ACS Publications
… further synthetic approaches toward new royleanone derivatives. A molecular docking study … of royleanone derivatives toward P-gp. It further suggests that one royleanone benzoylated …
Number of citations: 20 pubs.acs.org
T Matsumoto, Y Ohsuga, S Harada… - Bulletin of the Chemical …, 1977 - journal.csj.jp
… The phenol XXXVII was easily converted into royleanone (IV) by m-chloroperbenzoic acid oxidation and subsequent alkaline hydrolysis via royleanone benzoate (XLII). Further, …
Number of citations: 64 www.journal.csj.jp
C Garcia, VMS Isca, F Pereira, CM Monteiro… - Frontiers in …, 2020 - frontiersin.org
… Herein in this study, we report some royleanone reactivity … 23 available, we choose the royleanone 4 for further studies. … Royleanone 4 showed high toxicity in all cell lines tested, with …
Number of citations: 13 www.frontiersin.org
TA Engler, U Sampath, S Naganathan… - The Journal of …, 1989 - ACS Publications
High-pressure Diels-Alder reactions of l, 3, 3-trimethyl-2-vinyl-l-cyclohexenes 3a, b, i with substituted 1, 4-benzoquinones afford, in good yield, highly functionalized tricyclic ring systems …
Number of citations: 74 pubs.acs.org
Y Tachibana - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
… ,4-quinone derivative (XIX), which was then treated with isobutyryl peroxide to give (±)-I, whose IR, UV, and NMR spectra were identical in every respect with those of natural royleanone…
Number of citations: 13 www.journal.csj.jp

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